2-Bromo-5-iodopyridine
Overview
Description
®-(-)-2-methoxy-11-hydroxyaporphine is a chiral aporphine alkaloid. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease, sexual dysfunction, and depressive disorders .
Scientific Research Applications
®-(-)-2-methoxy-11-hydroxyaporphine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a tool for studying the biological activity of aporphine alkaloids.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease, sexual dysfunction, and depressive disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-5-iodopyridine is a chemical compound that is primarily used as an organic synthesis intermediate . It is used in the development of fluorescent compounds and in the investigation of the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . The primary targets of this compound are therefore the biochemical pathways involved in these processes.
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of an organoboron compound with a halide compound . In the case of this compound, the bromine and iodine atoms on the pyridine ring can undergo this reaction, allowing for the attachment of other organic groups .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In general, it is used to modify the structure of pyridine-containing molecules, which can have a wide range of effects depending on the specific molecule and the nature of the modification .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. In general, its use in organic synthesis can lead to the creation of a wide range of biologically active compounds, potentially with therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the Suzuki coupling reactions it participates in require the presence of a palladium catalyst and are typically carried out in an organic solvent . Additionally, the compound is sensitive to light, which can affect its stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-iodopyridine is a key intermediate in the synthesis of various biologically active molecules. It is used in the structure modification and derivatization of pyridine-containing drug molecules and bioactive molecules . The bromine and iodine on the pyridine ring can undergo Suzuki coupling reactions, leading to the formation of products with aromatic rings at the 2 and 5 positions of the pyridine ring .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with other molecules. For instance, the bromine and iodine on the pyridine ring can participate in Suzuki coupling reactions . This allows this compound to form bonds with other molecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other biochemical effects.
Temporal Effects in Laboratory Settings
It is known that the compound is light-sensitive , suggesting that its stability and effects may change over time when exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-methoxy-11-hydroxyaporphine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aporphine skeleton: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone.
Methoxylation and hydroxylation: Introduction of the methoxy group at the 2-position and the hydroxyl group at the 11-position can be achieved through selective functionalization reactions.
Resolution of enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or other resolution techniques
Industrial Production Methods
Industrial production methods for ®-(-)-2-methoxy-11-hydroxyaporphine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-methoxy-11-hydroxyaporphine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 11-position can be oxidized to form a ketone.
Reduction: The methoxy group at the 2-position can be reduced to a hydroxyl group.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the methoxy group at the 2-position can yield a dihydroxy compound .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-methoxy-11-hydroxyaporphine: The enantiomer of ®-(-)-2-methoxy-11-hydroxyaporphine, which may have different biological activities.
Noraporphine: A related compound with a similar aporphine skeleton but lacking the methoxy and hydroxyl groups.
Aporphine: The parent compound of the aporphine alkaloid family, which serves as the basis for the synthesis of various derivatives
Uniqueness
®-(-)-2-methoxy-11-hydroxyaporphine is unique due to its specific chiral configuration and functional groups, which contribute to its distinct biological activities and therapeutic potential. Its ability to selectively interact with dopamine receptors and other molecular targets makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
2-bromo-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKRSJVPTKFSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406189 | |
Record name | 2-Bromo-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73290-22-9 | |
Record name | 2-Bromo-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Bromo-5-iodopyridine in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis due to its diverse reactivity. The research highlights its use in:
- Selective C-N bond formation: The compound undergoes copper-catalyzed selective amination at the C-5 position with various amines, heterocycles, and amides. This reaction offers an efficient route to synthesize substituted pyridine derivatives. []
- Synthesis of β3-adrenergic receptor agonists: this compound is employed as a starting material in the multi-step synthesis of β3-adrenergic receptor agonists. This involves reacting it with a para-substituted phenol, followed by cyanation and further modifications to yield the target agonists. []
Q2: What makes the C-5 position of this compound particularly reactive?
A2: The enhanced reactivity at the C-5 position is attributed to the presence of both bromine and iodine substituents on the pyridine ring. These halogens, being electron-withdrawing groups, activate the C-5 position towards nucleophilic attack, enabling reactions like the copper-catalyzed amination described in the research. []
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